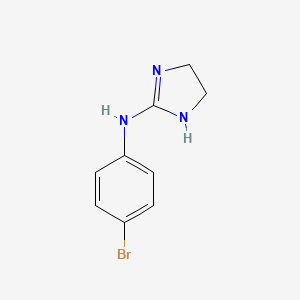

N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$ ^1 \text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) :

- Imidazoline protons :

- Aromatic protons :

- 4-Bromophenyl substituent: Doublets at $$ \delta $$ 7.35 ppm (ortho to Br) and $$ \delta $$ 7.58 ppm (meta to Br).

$$ ^{13}\text{C} $$-NMR (100 MHz, DMSO-$$ d_6 $$) :

Infrared (IR) Absorption Profile Analysis

Key IR bands (KBr pellet, cm$$ ^{-1} $$):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV) :

- Molecular ion : $$ m/z $$ 240.1 ([M]$$ ^+ $$, 15% abundance).

- Major fragments :

- $$ m/z $$ 161.0 ([M – Br]$$ ^+ $$, 100%).

- $$ m/z $$ 133.1 ([M – Br – C$$2$$H$$4$$N]$$ ^+ $$, 45%).

- $$ m/z $$ 77.0 (C$$6$$H$$5$$$$ ^+ $$, 30%).

Fragmentation pathways involve loss of bromine and cleavage of the imidazoline ring (Figure 1).

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| $$ ^1 \text{H} $$-NMR | $$ \delta $$ 3.22–3.45 ppm (CH$$_2$$), $$ \delta $$ 7.35–7.58 ppm (Ar-H) | Imidazoline and aromatic protons |

| $$ ^{13}\text{C} $$-NMR | $$ \delta $$ 161.2 ppm (C2), $$ \delta $$ 131.8 ppm (C-Br) | Quaternary carbons and bromide substitution |

| IR | 3310 cm$$ ^{-1} $$ (N-H), 1640 cm$$ ^{-1} $$ (C=N) | Functional group identification |

| EI-MS | $$ m/z $$ 240.1 (M$$ ^+ $$), $$ m/z $$ 161.0 ([M – Br]$$ ^+ $$) | Molecular ion and fragmentation pattern |

Properties

CAS No. |

63346-73-6 |

|---|---|

Molecular Formula |

C9H10BrN3 |

Molecular Weight |

240.10 g/mol |

IUPAC Name |

N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H10BrN3/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |

InChI Key |

MPWTWQFOWHREDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 2-Chloro-4,5-dihydro-1H-imidazole with 4-Bromoaniline Derivatives

A well-documented approach involves the nucleophilic substitution of 2-chloro-4,5-dihydro-1H-imidazole with 4-bromoaniline or its derivatives to yield the target compound. The process can be summarized as follows:

- Step 1: Preparation of 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate as a reactive intermediate.

- Step 2: Reaction of this intermediate with 4-bromoaniline under controlled conditions to form the this compound.

- Step 3: Purification and isolation of the product.

This method benefits from straightforward reaction conditions and good yields, as demonstrated in synthetic studies involving related imidazole derivatives.

One-Pot Synthesis via N-Substitution and Cyclization of o-Phenylenediamines with Isothiocyanates

Recent advances have introduced a visible light-mediated, photocatalyst-free one-pot synthesis for N-substituted 2-aminobenzimidazoles, which can be extended conceptually to imidazoline derivatives:

- Step 1: N-substitution of o-phenylenediamines with 4-bromo-substituted aromatic isothiocyanates.

- Step 2: Formation of thiourea intermediates.

- Step 3: Visible light-mediated cyclodesulfurization to form the heterocyclic ring.

This method operates under mild, ambient conditions, uses aqueous ethanol as solvent, and avoids toxic metals or harsh reagents. It achieves high yields (up to 92%) and functional group tolerance, including bromine substituents on aromatic rings.

Base-Catalyzed Intramolecular Cyclization of Propargylic Ureas

Another approach involves the organocatalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas:

- Step 1: Formation of propargylic urea intermediates from propargylic amines and isocyanates.

- Step 2: Base-catalyzed intramolecular cyclization using catalysts such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

- Step 3: Rapid cyclization at room temperature yielding imidazoline-type products with halogen substituents (e.g., bromine) tolerated.

This method is notable for its short reaction times (as low as 1 minute) and high selectivity, offering a practical route for preparing substituted imidazoline derivatives.

Comparative Data Table of Preparation Methods

Detailed Experimental Protocols

Nucleophilic Substitution Protocol

- Dissolve 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate in anhydrous solvent.

- Add 4-bromoaniline slowly under stirring at room temperature.

- Monitor reaction progress by TLC or HPLC.

- Upon completion, neutralize and extract the product.

- Purify by recrystallization or column chromatography.

One-Pot Visible Light-Mediated Synthesis Protocol

- Mix o-phenylenediamine (1.2 eq) and potassium carbonate (1.2 eq) in 90% ethanol/10% water solvent.

- Stir at room temperature for 1 hour.

- Add 4-bromo-substituted isothiocyanate (1.0 eq) and additional potassium carbonate (1.0 eq).

- Irradiate with 3 W blue LED light for 6 hours under air.

- Extract with ethyl acetate, dry over sodium sulfate, and purify by silica gel chromatography using hexane/ethyl acetate (3:1).

Base-Catalyzed Cyclization Protocol

- Combine propargylic amine (0.4 mmol), phenyl isocyanate (0.4 mmol), and acetonitrile (4 mL).

- Add 5 mol% BEMP catalyst.

- Stir at room temperature for 1 minute.

- Remove solvent under reduced pressure.

- Purify crude product by silica gel chromatography (hexane/ethyl acetate 1:1).

Mechanistic Insights

- The nucleophilic substitution involves attack of the aniline nitrogen on the imidazole ring precursor, displacing chloride to form the N-substituted product.

- The one-pot visible light method proceeds via radical pathways involving thiyl radicals and reactive oxygen species, facilitating cyclodesulfurization without metal catalysts.

- The base-catalyzed cyclization mechanism starts with deprotonation of the urea proton, followed by intramolecular nucleophilic attack leading to ring closure, supported by computational Gibbs free energy studies.

Summary and Recommendations

The preparation of This compound can be efficiently achieved by:

- Traditional nucleophilic substitution of 2-chloro-4,5-dihydro-1H-imidazole with 4-bromoaniline derivatives for well-established synthetic routes.

- Innovative one-pot visible light-mediated synthesis offering environmentally friendly and scalable production with high yields.

- Rapid base-catalyzed intramolecular cyclization methods suitable for functionalized substrates including brominated aromatics.

Choice of method depends on available starting materials, desired scale, and environmental considerations. The one-pot visible light-mediated approach stands out for its mild conditions and sustainability.

Chemical Reactions Analysis

N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell growth and proliferation. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors that are overexpressed in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence the compound's physicochemical behavior. Key comparisons include:

Table 1: Substituent Effects on Key Properties

- Electronic Effects : The 4-bromo group in the target compound is electron-withdrawing, reducing electron density on the imidazoline ring compared to analogs like N-phenyl derivatives . The nitro group in 11a further decreases basicity, while methyl groups (e.g., Tolonidine) increase steric bulk without significant electronic effects.

- Lipophilicity : Bromine and fluorine substituents enhance logP, improving membrane permeability but reducing aqueous solubility. Chlorine (Tolonidine) provides a balance between lipophilicity and solubility .

Biological Activity

N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Anticancer Activity

Recent studies have indicated that derivatives of imidazole compounds, including this compound, exhibit significant anticancer properties. For instance, a closely related compound demonstrated an IC50 value of 0.06 µM against various cancer cell lines including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) .

2. Antioxidant Properties

The antioxidant potential of imidazole derivatives has been well documented. In particular, compounds with similar structures have shown effectiveness in scavenging free radicals and protecting cells from oxidative stress . The antioxidant activity is crucial for mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer.

3. Anti-inflammatory Effects

Imidazole derivatives have also been evaluated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: Many imidazole derivatives act as inhibitors of key enzymes such as monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism and are implicated in mood disorders .

- Receptor Modulation: The compound may also interact with adrenergic receptors, influencing cardiovascular functions and potentially providing antihypertensive effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-4,5-dihydro-1H-imidazol-2-amine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4,5-dihydro-1H-imidazol-2-amine with 4-bromophenyl halides under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) . Intermediate characterization involves nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Crystallographic validation using single-crystal X-ray diffraction (e.g., SHELX software) resolves stereochemical ambiguities .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, with imidazole protons appearing as distinct singlets (~δ 3.5–4.5 ppm) and aromatic protons from the bromophenyl group resonating as multiplets (~δ 7.0–7.8 ppm) .

- Crystallography : Single-crystal X-ray analysis (via SHELXL or ORTEP-3) confirms bond lengths, angles, and hydrogen-bonding networks. For example, the dihydroimidazole ring exhibits planar geometry (r.m.s. deviation <0.05 Å) and forms intramolecular N–H⋯N hydrogen bonds .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis and electronic properties of this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) calculate molecular orbitals, charge distribution, and thermodynamic stability. For instance, exact exchange terms in DFT improve predictions of bond dissociation energies (e.g., C–Br bond stability) and reaction pathways for bromophenyl substitution . Transition state analysis using Gaussian or ORCA software identifies energy barriers in imidazole ring formation .

Q. How are structural contradictions resolved between computational models and experimental data (e.g., X-ray vs. DFT)?

- Methodology :

- X-ray refinement : SHELXPRO resolves disorder in aromatic rings (e.g., 50:50 occupancy in chlorophenyl derivatives) by refining anisotropic displacement parameters .

- DFT validation : Compare computed bond lengths (e.g., C–N: ~1.34 Å) with crystallographic data. Discrepancies >0.02 Å suggest solvent effects or lattice distortions, requiring recalibration of basis sets (e.g., 6-31G** vs. cc-pVTZ) .

Q. What biological activities are associated with this compound, and how are synergistic effects with DNA-damaging agents tested?

- Methodology :

- In vitro assays : Screen for helicase inhibition (e.g., WRN helicase) using fluorescence resonance energy transfer (FRET) or electrophoretic mobility shift assays (EMSAs) .

- Synergy studies : Co-administer sublethal doses of the compound with DNA cross-linkers (e.g., cisplatin) and measure cell viability (MTT assay) or DNA damage (γ-H2AX foci quantification). Synergy is quantified via combination index (CI) values using CompuSyn software .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystalline forms?

- Methodology : Graph set analysis (via Mercury software) categorizes hydrogen bonds (e.g., N–H⋯N, R₂²(8) motifs) and π-π stacking interactions. For example, helical chains along the crystallographic b-axis arise from imidazole N–H⋯pyridine N hydrogen bonds, with interdigitation stabilizing layered structures .

Data Contradiction Analysis

Q. How are discrepancies in biological activity between analogous imidazole derivatives rationalized?

- Methodology :

- SAR studies : Compare substituent effects (e.g., bromo vs. chloro) on target binding using molecular docking (AutoDock Vina). For instance, bulkier bromine atoms may sterically hinder interactions with hydrophobic enzyme pockets .

- Pharmacokinetic profiling : Assess logP (HPLC) and metabolic stability (microsomal assays) to explain bioavailability differences. Higher logP in bromophenyl derivatives may enhance membrane permeability but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.